4-bromofuro[3,2-f][1]benzofuran-8-ol
Description
Properties
Molecular Formula |
C10H5BrO3 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
4-bromofuro[3,2-f][1]benzofuran-8-ol |
InChI |
InChI=1S/C10H5BrO3/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4,12H |
InChI Key |
YARARZWTGJUWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=C3C=COC3=C2O)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Fused Benzofuran Ring System
- Dialkylation of hydroquinone with a dihaloalkane (such as 1-bromo-2-chloroethane) under basic conditions to form a bis-ether intermediate.
- Lithiation of the intermediate with n-butyllithium to induce intramolecular cyclization, yielding a tetrahydrobenzodifuran framework.
- Oxidation of the tetrahydrobenzodifuran intermediate with DDQ to aromatize the ring system, yielding the benzofuran core.
Introduction of the Hydroxyl Group
- Hydroxylation at position 8 can be achieved by selective electrophilic substitution or via directed ortho-metalation followed by quenching with oxygen or an electrophilic oxygen source.
- Alternatively, the hydroxyl group may be introduced earlier on the hydroquinone precursor or by demethylation of a methoxy substituent after ring closure.
Bromination at the 4-Position
- Selective bromination is performed using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
- The bromination is directed to the 4-position due to electronic and steric factors inherent in the fused benzofuran system.
Representative Example: Adaptation from Bromo-DragonFLY Synthesis
The closely related compound Bromo-DragonFLY (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) was synthesized as follows:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dialkylation of hydroquinone | Hydroquinone + 1-bromo-2-chloroethane, base | Bis-ether intermediate |
| 2 | Lithiation and cyclization | n-Butyllithium, low temperature | Tetrahydrobenzodifuran intermediate |
| 3 | Oxidation | DDQ | Aromatic benzodifuran ring system |
| 4 | Formylation | Electrophilic substitution with formyl group | Aldehyde intermediate |
| 5 | Nitropropene formation | Condensation with nitroethane, ammonium acetate catalyst | Nitropropene derivative |
| 6 | Reduction | Lithium aluminium hydride | Amine intermediate |
| 7 | Protection | Trifluoroacetic anhydride | Protected amine |
| 8 | Bromination | Elemental bromine, para-selective | 4-Bromo substituted intermediate |
| 9 | Deprotection and oxidation | DDQ, removal of protecting group | Final brominated benzodifuran amine |
This synthesis demonstrates the feasibility of constructing brominated fused benzofurans with functional groups at defined positions, adaptable to preparing 4-bromofuro[3,2-f]benzofuran-8-ol by modifying the functional group introduction steps.
Data Table Summarizing Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Dialkylation | Hydroquinone, 1-bromo-2-chloroethane, base | Formation of bis-ether intermediate | Base: K2CO3 or NaH |
| Lithiation and Cyclization | n-Butyllithium, low temperature | Formation of tetrahydrobenzodifuran | - |
| Oxidation | DDQ | Aromatization of ring system | Mild oxidant, avoids overoxidation |
| Formylation | Electrophilic substitution (e.g., POCl3/DMF) | Introduction of aldehyde group | For further functionalization |
| Nitropropene Formation | Nitroethane, ammonium acetate | Formation of nitroalkene intermediate | Catalyst promotes condensation |
| Reduction | Lithium aluminium hydride | Reduction to amine | Strong reducing agent |
| Protection | Trifluoroacetic anhydride | Protect amine group | Facilitates subsequent bromination |
| Bromination | Elemental bromine or NBS | Selective bromination at 4-position | Controlled temperature required |
| Deprotection and Final Oxidation | DDQ, acid/base workup | Removal of protecting groups, final oxidation | Yields pure target compound |
Analytical and Purification Techniques
- Chromatography (e.g., column chromatography) is used after each step to purify intermediates.
- Nuclear Magnetic Resonance spectroscopy confirms structural integrity and substitution pattern.
- Mass spectrometry verifies molecular weight and bromine incorporation.
- Melting point determination and elemental analysis ensure compound purity.
Summary and Outlook
The preparation of 4-bromofuro[3,2-f]benzofuran-8-ol can be effectively achieved by adapting known synthetic routes of related benzofuran derivatives, particularly those used for Bromo-DragonFLY and benzodifuran compounds. The key steps involve:
- Construction of the fused benzofuran ring via dialkylation and lithiation
- Aromatization with mild oxidants
- Selective introduction of hydroxyl and bromine substituents
This approach benefits from well-established organic methodologies and can be optimized for yield and selectivity. Further research could explore enantioselective syntheses or alternative functional group manipulations to enhance the compound’s utility in medicinal or material applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuro3,2-fbenzofuran-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or Grignard reagents.
Major Products:
Oxidation: Formation of 4-bromofurobenzofuran-8-one.
Reduction: Formation of 4-hydrofurobenzofuran-8-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromofuro3,2-fbenzofuran-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromofuro3,2-fbenzofuran-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of 4-bromofuro[3,2-f][1]benzofuran-8-ol with related compounds:
Key Observations :
- Electronic Effects : Bromine in the target compound increases electrophilicity, contrasting with the electron-donating methoxy groups in the flavan analog. This difference may alter redox behavior and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
